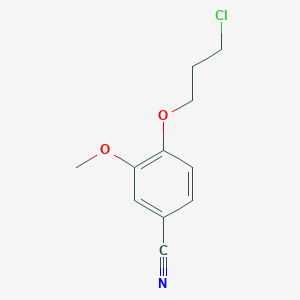
3-Methoxy-4-chloropropoxybenzonitrile
Description
3-Methoxy-4-chloropropoxybenzonitrile is a benzonitrile derivative featuring a methoxy group (-OCH₃) at the 3-position, a chloropropoxy group (-O-(CH₂)₃Cl) at the 4-position, and a nitrile (-CN) group at the para position relative to the methoxy substituent.
Propriétés
Formule moléculaire |
C11H12ClNO2 |
|---|---|
Poids moléculaire |
225.67 g/mol |
Nom IUPAC |
4-(3-chloropropoxy)-3-methoxybenzonitrile |
InChI |
InChI=1S/C11H12ClNO2/c1-14-11-7-9(8-13)3-4-10(11)15-6-2-5-12/h3-4,7H,2,5-6H2,1H3 |
Clé InChI |
OUUHOXAYAJEYQH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C#N)OCCCCl |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 3-Methoxy-4-chloropropoxybenzonitrile, enabling a comparative analysis of substituent effects and properties:
5-(3-Chloropropoxy)-4-methoxy-2-nitrobenzonitrile
- Structure: Nitro (-NO₂) at position 2, methoxy (-OCH₃) at position 4, and chloropropoxy (-O-(CH₂)₃Cl) at position 3.
- Key Differences: The nitro group at position 2 introduces strong electron-withdrawing effects, which may reduce nucleophilic aromatic substitution reactivity compared to the nitrile in the target compound . Safety data from industrial sources classify this compound as a high-purity intermediate, suggesting stability under storage conditions .
Methyl 4-(3-chloropropoxy)-3-methoxy-benzoate
- Structure : Ester (-COOCH₃) at position 1, methoxy at position 3, and chloropropoxy at position 4.
- Key Differences: The ester group is hydrolytically labile compared to the nitrile, making it less stable in aqueous or basic conditions . The ester functional group could serve as a prodrug moiety in medicinal chemistry, unlike the nitrile in the target compound .
3-Methoxy-4-nitrobenzonitrile
- Structure : Nitro at position 4 and methoxy at position 3, lacking the chloropropoxy chain.
- Key Differences :
- The absence of the chloropropoxy group reduces lipophilicity, impacting bioavailability.
- Melting point is reported at 125–126°C, indicative of strong intermolecular interactions (e.g., dipole-dipole from nitro and nitrile groups) .
- The nitro group may confer explosive properties under extreme conditions, necessitating careful handling .
3-Chloro-4-ethoxy-5-methoxybenzonitrile
- Structure : Chloro (-Cl) at position 3, ethoxy (-OCH₂CH₃) at position 4, and methoxy at position 5.
- Key Differences: The shorter ethoxy chain (vs. Chloro and ethoxy substituents create a distinct electronic profile, possibly altering metabolic stability in biological systems .
Key Research Findings
- Substituent Effects : The chloropropoxy chain enhances lipophilicity, which correlates with improved blood-brain barrier penetration in related neuroactive compounds (inferred from and ) .
- Synthetic Routes : Similar compounds (e.g., ) are synthesized via nucleophilic substitution or esterification, suggesting analogous pathways for the target compound .
- Safety Profiles : Nitro-containing analogs require stringent handling protocols due to instability, whereas nitriles are generally safer but may release toxic gases upon decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


